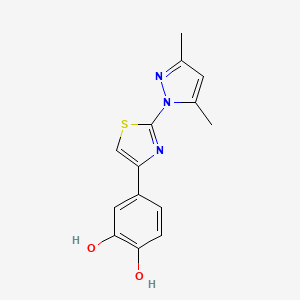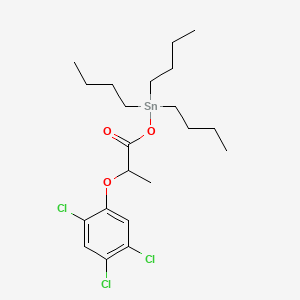![molecular formula C26H25NO5 B14448987 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate CAS No. 78904-26-4](/img/structure/B14448987.png)
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethenyl linkage, and a pentyloxy benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as the choice of solvent, temperature, and catalyst concentration are critical in achieving efficient production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the synthesis of photorefractive polymers and other advanced materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage provides structural rigidity. The pentyloxy benzoate moiety can interact with hydrophobic regions of target molecules, facilitating binding and activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phenyl ether: Similar in structure but lacks the ethenyl linkage and pentyloxy benzoate moiety.
Phenyl 4-nitrophenyl carbonate: Contains a nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the ethenyl linkage and pentyloxy benzoate moiety distinguishes it from other similar compounds, providing unique applications in materials science and organic synthesis .
Properties
CAS No. |
78904-26-4 |
|---|---|
Molecular Formula |
C26H25NO5 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[4-[2-(4-nitrophenyl)ethenyl]phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C26H25NO5/c1-2-3-4-19-31-24-17-11-22(12-18-24)26(28)32-25-15-9-21(10-16-25)6-5-20-7-13-23(14-8-20)27(29)30/h5-18H,2-4,19H2,1H3 |
InChI Key |
GRUVZRUTVZUEDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


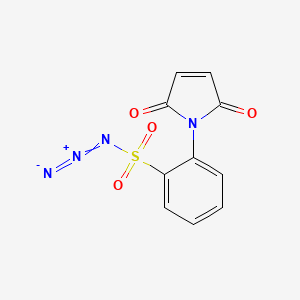
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
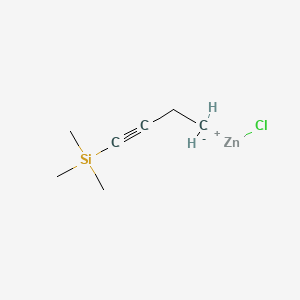
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
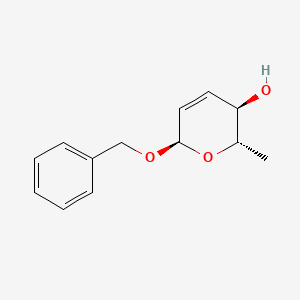

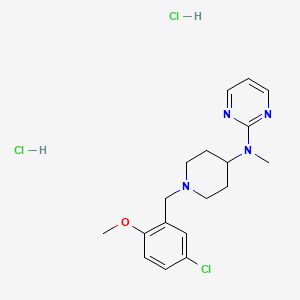
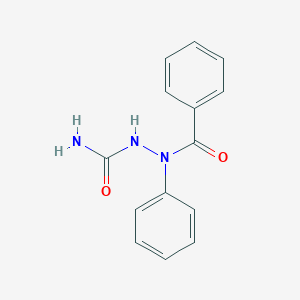
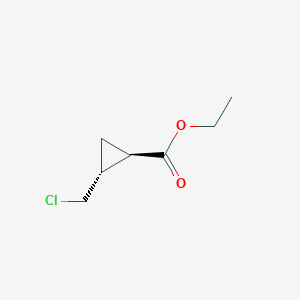
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
